molecular formula C18H25N3O4S B13409251 Naratriptan 2-Carboxylic Acid

Naratriptan 2-Carboxylic Acid

Cat. No.: B13409251
M. Wt: 379.5 g/mol
InChI Key: VNLHQZYDCHYDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naratriptan 2-Carboxylic Acid is a derivative of naratriptan, a selective serotonin (5-HT) receptor agonist primarily used in the treatment of migraines. Naratriptan is known for its ability to narrow blood vessels around the brain and reduce substances in the body that can trigger headache pain, sensitivity to light, and other migraine symptoms .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Naratriptan 2-Carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naratriptan 2-Carboxylic Acid has diverse applications in scientific research:

Mechanism of Action

Naratriptan 2-Carboxylic Acid exerts its effects by acting as a selective agonist for serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. This action leads to vasoconstriction of cranial blood vessels and inhibition of trigeminal nerve activity, which helps alleviate migraine symptoms . The compound also reduces sterile inflammation associated with neuronal transmission .

Properties

Molecular Formula

C18H25N3O4S

Molecular Weight

379.5 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C18H25N3O4S/c1-19-26(24,25)10-7-12-3-4-15-14(11-12)16(17(20-15)18(22)23)13-5-8-21(2)9-6-13/h3-4,11,13,19-20H,5-10H2,1-2H3,(H,22,23)

InChI Key

VNLHQZYDCHYDDL-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC(=C2C3CCN(CC3)C)C(=O)O

Origin of Product

United States

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